Azanide;palladium(2+);chloride;hydrate

Description

Overview of Palladium(II) Coordination Chemistry with Nitrogenous Ligands and Halides

The coordination chemistry of palladium(II) is characterized by its d⁸ electron configuration, which strongly favors the formation of square planar complexes studyraid.comresearchgate.net. This geometric arrangement minimizes electron repulsion and is stabilized by a variety of ligands studyraid.com. Among the most significant ligands for palladium(II) are nitrogenous donors, such as ammonia (B1221849) (ammine ligands), and halides, particularly chloride.

The nature of the amine ligand itself can also significantly influence the properties and reactivity of the palladium(II) complex. Studies have been conducted on palladium(II) complexes with various amine ligands, including bidentate amines and those with additional functional groups, to investigate their stability and potential applications nih.govmdpi.com. The coordination of these nitrogenous ligands to the palladium center is a key feature in many catalytic processes acs.org.

Historical Development and Significance of Palladium(II) Ammine/Azanide Complexes in Chemical Research

The study of ammine complexes of transition metals played a pivotal role in the development of coordination chemistry. The foundational work of Alfred Werner in the late 19th and early 20th centuries on cobalt(III) and platinum(II) ammine complexes established the concepts of coordination number and geometry libretexts.org. Although his primary focus was not on palladium, his theories laid the groundwork for understanding the structure and bonding in all coordination compounds, including those of palladium.

Following Werner's postulates, the investigation of palladium(II) ammine complexes became a natural extension of this burgeoning field. The ability of palladium(II) to form well-defined square planar complexes with ammine and chloride ligands made them ideal subjects for structural and spectroscopic studies. Early research focused on the synthesis and characterization of these compounds, confirming the square planar geometry for four-coordinate Pd(II) complexes libretexts.org.

The significance of these complexes grew with the increasing importance of palladium in catalysis. The development of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often involves palladium complexes with nitrogen-containing ligands acs.org. The fundamental understanding of the coordination chemistry of palladium(II) with ammine and related nitrogenous ligands, gained from early research, has been instrumental in the rational design of more sophisticated and efficient catalytic systems.

Scope and Research Significance of Azanide;palladium(2+);chloride;hydrate (B1144303) within Contemporary Palladium Chemistry

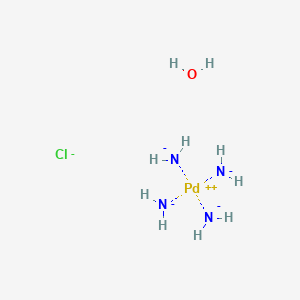

Tetraamminepalladium(II) chloride monohydrate, with the chemical formula [Pd(NH₃)₄]Cl₂·H₂O, holds a position of considerable importance in modern palladium chemistry nbinno.comnih.gov. Its primary significance lies in its role as a stable, high-purity, and water-soluble precursor for the synthesis of a wide array of other palladium compounds and materials nbinno.com.

In the realm of catalysis, this complex serves as a convenient starting material for generating catalytically active palladium(0) species, which are crucial for various cross-coupling reactions acs.org. The development of new ligands and precatalysts for these reactions is an active area of research, and tetraamminepalladium(II) chloride often serves as a benchmark or a readily available source of palladium acs.orgacs.org.

Furthermore, the compound is utilized in the preparation of palladium-based materials for applications in electronics and materials science nbinno.com. Its consistent quality and predictable reactivity make it a reliable choice for researchers and manufacturers nbinno.com. The study of the fundamental properties of tetraamminepalladium(II) chloride monohydrate, including its crystal structure and spectroscopic characteristics, continues to be of interest for a deeper understanding of palladium coordination chemistry.

Data Tables

Table 1: Physicochemical Properties of Tetraamminepalladium(II) Chloride Monohydrate

| Property | Value |

| Chemical Formula | [Pd(NH₃)₄]Cl₂·H₂O |

| Molecular Weight | 263.46 g/mol nih.gov |

| Appearance | Light yellow crystalline powder nbinno.com |

| Solubility | Soluble in water and ammonia hydroxide (B78521) nbinno.com |

| Coordination Geometry | Square planar studyraid.com |

Table 2: Synonyms for Azanide;palladium(2+);chloride;hydrate

| Synonym |

| Tetraamminepalladium(II) chloride monohydrate nih.gov |

| Palladium(II) tetraammine chloride hydrate nbinno.com |

| Dichlorotetraamminepalladium(II) hydrate |

Properties

Molecular Formula |

ClH10N4OPd-3 |

|---|---|

Molecular Weight |

223.98 g/mol |

IUPAC Name |

azanide;palladium(2+);chloride;hydrate |

InChI |

InChI=1S/ClH.4H2N.H2O.Pd/h1H;5*1H2;/q;4*-1;;+2/p-1 |

InChI Key |

SSHVPRYNDYNRFX-UHFFFAOYSA-M |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pd+2] |

Origin of Product |

United States |

Advanced Synthesis and Preparation Methodologies for Azanide;palladium 2+ ;chloride;hydrate

Rational Design of Synthetic Routes from Palladium(II) Precursors

The deliberate and strategic planning of synthetic pathways is essential for obtaining specific isomers and hydrates of azanide;palladium(2+);chloride;hydrate (B1144303). This rational design approach considers the starting materials, reaction conditions, and the desired final product structure.

The most direct and common method for synthesizing palladium(II) ammine chloride complexes involves the reaction of palladium(II) chloride (PdCl₂) with an ammonia (B1221849) source. vulcanchem.com The ammonia can be in the form of aqueous ammonia, gaseous ammonia, or ammonium (B1175870) salts. nih.govacs.org

The reaction of PdCl₂ with aqueous ammonia typically leads to the formation of tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂. vulcanchem.com The stoichiometry of the reaction is crucial; an excess of ammonia is often used to ensure the complete coordination of the palladium center and to prevent the formation of less-substituted ammine complexes. vulcanchem.com

A general representation of this reaction is: PdCl₂ + 4NH₃ → [Pd(NH₃)₄]Cl₂

The use of ammonium salts, such as ammonium chloride (NH₄Cl) or ammonium sulfate (B86663) ((NH₄)₂SO₄), in the presence of a base, presents an alternative to using ammonia directly. nih.govnih.gov This approach can be advantageous as ammonium salts are often easier to handle than gaseous or concentrated aqueous ammonia. nih.gov For instance, palladium-catalyzed amination of aryl chlorides has been successfully achieved using ammonium sulfate as the nitrogen source. acs.org

A patented method describes the preparation of tetraamminepalladium(II) chloride by first dissolving palladium(II) chloride in hydrochloric acid to form chloropalladic acid (H₂PdCl₄). google.com This solution is then treated with ammonia under UV irradiation to yield the desired product. google.com

Table 1: Synthesis of Palladium(II) Ammine Chloride from Palladium(II) Chloride

| Starting Materials | Reagents | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Palladium(II) chloride | Aqueous ammonia | Tetraamminepalladium(II) chloride | Excess ammonia | vulcanchem.com |

| Palladium(II) chloride | Hydrochloric acid, Ammonia | Tetraamminepalladium(II) chloride | UV irradiation | google.com |

| Aryl chloride, Palladium precursor | Ammonium sulfate, Base | Primary arylamine | Palladium catalyst | acs.org |

This table provides a summary of different synthetic approaches starting from palladium(II) chloride.

Controlling the crystallization process is paramount for obtaining specific hydrates and stoichiometries of palladium(II) ammine chloride complexes. The presence of water molecules in the crystal lattice can significantly influence the compound's physical and chemical properties. The monohydrate of tetraamminepalladium(II) chloride is a known compound. nih.gov

The isolation of specific isomers, such as the cis and trans isomers of diammineedichloropalladium(II) ([Pd(NH₃)₂(Cl)₂]), is a classic example of the importance of controlled reaction conditions. The trans isomer is generally more stable and can be obtained by acidifying a solution of the tetraammine complex. youtube.com The less stable cis isomer can also be prepared, but it is prone to isomerization. youtube.com

The hydration state of the final product is often determined by the crystallization conditions, including solvent, temperature, and the presence of other ions. For example, a method for preparing solid crystals of dichlorotetraamine palladium involves dissolving palladium in aqua regia, followed by a series of steps including complexation with ammonia water and acidification to precipitate the desired product, which is then crystallized. riyngroup.com The final crystallization step often involves the use of a dehydrating agent like absolute ethanol (B145695) to control the hydration level. riyngroup.com

Ligand Exchange and Substitution Reactions in Palladium(II) Ammine Systems

Ligand exchange and substitution are fundamental reactions in the chemistry of palladium(II) ammine complexes, allowing for the diversification of their structures and reactivity. nih.govgoogle.com These reactions involve the replacement of one or more ligands in the coordination sphere of the palladium ion with other ligands.

The lability of palladium(II) complexes, which are generally more reactive than their platinum(II) counterparts, makes them suitable for a wide range of substitution reactions. mdpi.com The rate of these reactions can be influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the presence of catalysts. google.com

The outcome of ligand exchange reactions is highly dependent on the reaction conditions. Factors such as temperature, solvent polarity, and the concentration of reactants can significantly affect the product distribution and purity. researchgate.net

For example, heating a solution of a palladium(II) complex with a bidentate amine ligand in a polar solvent like DMSO can promote ligand exchange. researchgate.net The equilibrium between different complex species can be shifted by changing the reaction conditions to favor the formation of a desired product. researchgate.net

In the context of catalysis, in situ ligand exchange can be a powerful tool. A single palladium precatalyst can be combined with a variety of ligands to screen for the optimal catalyst for a specific transformation, avoiding the need to synthesize and isolate each individual complex. nih.gov

The choice of ancillary ligands plays a crucial role in the success of cross-coupling reactions. nih.gov A general protocol for ligand exchange on palladium oxidative addition complexes has been developed, allowing for the rapid generation of a library of complexes with different phosphine (B1218219), phosphite, and bipyridyl ligands. nih.gov

Table 2: Factors Influencing Ligand Exchange in Palladium(II) Ammine Systems

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Temperature | Can drive the reaction towards thermodynamic products. | Heating a DMSO solution of a Pd(II)-amine complex can induce ligand exchange. | researchgate.net |

| Solvent | Polarity can affect reaction rates and equilibria. | Polar solvents can facilitate ligand exchange. | researchgate.net |

| Ligand Type | Steric and electronic properties of ligands influence exchange rates and product stability. | Bulky phosphine ligands can be exchanged with other ligands on a palladium center. | nih.gov |

| Concentration | Can shift the equilibrium of the exchange reaction. | Ligand exchange can be performed even at low concentrations for catalytic applications. | nih.gov |

This table summarizes key factors that influence the outcome of ligand exchange reactions.

Green Chemistry Approaches in the Synthesis of Palladium(II) Ammine/Azanide Complexes

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of palladium(II) ammine complex synthesis, green chemistry principles can be applied in several ways. One approach is the use of water as a solvent, which is non-toxic and readily available. The synthesis of palladium(II)-diimine complexes in aqueous media for use in Suzuki coupling reactions is an example of this. researchgate.net

Another green approach is the development of catalytic methods that use readily available and less hazardous reagents. For instance, the use of ammonium chloride as a practical alternative to gaseous ammonia in palladium-catalyzed hydroaminocarbonylation of alkenes represents a safer and more convenient method for synthesizing primary amides. nih.gov

Furthermore, the development of catalysts that can operate under mild conditions, such as room temperature and atmospheric pressure, contributes to the energy efficiency of the process. nih.gov The design of highly active catalysts that can be used in low loadings also minimizes the amount of palladium required, which is a precious and expensive metal. acs.org The use of microwave heating can also accelerate reactions and improve energy efficiency. researchgate.net

The development of recyclable catalysts is another important aspect of green chemistry. Anchoring palladium complexes to solid supports, such as polystyrene, allows for their easy separation from the reaction mixture and reuse in subsequent reactions. researchgate.net

Structural Elucidation and Advanced Theoretical Characterization of Azanide;palladium 2+ ;chloride;hydrate

Solid-State Structural Analysis using X-ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For diamminedichloropalladium(II) and its hydrated forms, this technique has been indispensable in elucidating the coordination environment of the palladium center, the intricate network of non-covalent interactions, and the existence of different crystalline forms.

The palladium(II) ion, with its d⁸ electron configuration, has a strong propensity to form four-coordinate complexes with a square planar geometry. researchgate.netstudyraid.com This geometric preference is a defining characteristic of its coordination chemistry. X-ray crystallographic studies of palladium(II) complexes, including those with ammine and chloride ligands, consistently confirm this arrangement. nih.govnih.govresearchgate.net

In complexes analogous to diamminedichloropalladium(II), the palladium atom lies at the center of a plane, bonded to four surrounding ligands. researchgate.net Structural analyses reveal that the geometry is typically a slightly distorted square plane. nih.govresearchgate.net For instance, in related palladium(II) complexes with two amine and two chloride ligands, the Cl-Pd-Cl and N-Pd-N bond angles often show minor deviations from the ideal 90° of a perfect square planar geometry. nih.govnih.gov The Pd-Cl bond lengths are typically found in the range of 2.220 to 2.361 Å. nih.gov These structural parameters, determined with high precision by X-ray diffraction, are fundamental to understanding the electronic structure and reactivity of the complex.

| Complex Type | Bond Angle | Typical Value (°) | Reference |

|---|---|---|---|

| [Pd(amine)₂Cl₂] | Cl-Pd-Cl | ~90.6 | nih.gov |

| [Pd(amine)₂(phenolate)Cl] | N-Pd-N | ~85-88 | nih.gov |

The ammine (NH₃) ligands, with their N-H bonds, act as hydrogen bond donors. The chloride ions (Cl⁻) and the oxygen atoms of the water molecules can act as hydrogen bond acceptors. The water molecules themselves can act as both donors (O-H bonds) and acceptors (lone pairs on oxygen). This results in a complex web of interactions, such as N-H···O, O-H···O, and O-H···Cl hydrogen bonds, which link the individual [Pd(NH₃)₂Cl₂] units and water molecules into a stable, three-dimensional supramolecular architecture. iucr.orgnih.gov The specific arrangement and packing of the molecules in the crystal are dictated by the optimization of these hydrogen bonds and other van der Waals forces.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon for diamminedichloropalladium(II). Research has identified at least three forms for the anhydrous compound [Pd(NH₃)₂Cl₂]: cis-, trans-, and a β-trans-isomer. researchgate.net These polymorphs have the same chemical composition but differ in their crystal packing and molecular arrangement, which can be elucidated by powder X-ray diffraction. researchgate.net

The relationship between the anhydrous and hydrated forms is also of significant interest. Hydrated salts contain water molecules within their crystal structure, which are absent in the anhydrous form. tutorchase.com The removal of this "water of crystallization," typically achieved by heating, converts the hydrate (B1144303) to the anhydrous salt. tutorchase.com This transformation can lead to significant changes in the crystal structure and physical properties. Thermal analysis coupled with X-ray diffraction can track these structural transformations, such as the irreversible conversion from the cis- to the trans-isomer upon heating. researchgate.net

| Form | Isomer | Key Structural Feature | Reference |

|---|---|---|---|

| Anhydrous | cis-[Pd(NH₃)₂Cl₂] | Isostructural with cis-bromo analogue | researchgate.net |

| Anhydrous | trans-[Pd(NH₃)₂Cl₂] | Parquet-type packing | researchgate.net |

| Anhydrous | β-trans-[Pd(NH₃)₂Cl₂] | Higher temperature form | researchgate.net |

| Hydrate | [Pd(NH₃)₂Cl₂]·nH₂O | Contains water of crystallization involved in H-bonding | tutorchase.comiucr.org |

Solution-State Structural Dynamics using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For azanide;palladium(2+);chloride;hydrate, NMR studies, including ¹H and ¹⁵N techniques, provide critical information on how the complex behaves in a solvent environment. acs.orgnih.govresearchgate.net

A key feature of palladium(II) chemistry is the lability of its complexes. Compared to their platinum(II) analogues, which are kinetically inert, palladium(II) complexes undergo ligand substitution reactions orders of magnitude faster. nih.govacs.org This lability can be readily observed and quantified using NMR spectroscopy. nih.gov

Techniques such as ¹H NMR can be used to monitor the exchange of ligands. acs.orgnih.gov For example, titrating a solution of a palladium complex with a new ligand and observing the changes in the NMR spectrum can reveal the kinetics and equilibria of the substitution process. Due to the rapid exchange rates, it is often the case that intermediate species are not detected, and only the initial and final species in an equilibrium mixture are observed. acs.orgnih.gov Furthermore, ¹⁵N NMR spectroscopy provides direct insight into the Pd-N bond. The ¹⁵N chemical shifts are sensitive to the coordination environment, and the change in chemical shift upon complexation (the coordination shift) can be related to the nature of the metal-ligand bond. nih.govresearchgate.net

The well-defined square planar geometry of palladium(II) complexes makes them ideal building blocks, or "coordination nodes," for the construction of larger, highly ordered supramolecular assemblies. researchgate.netnih.gov By combining palladium(II) ions with appropriate organic ligands, chemists can create complex structures such as macrocycles and cages through a process of self-assembly. nih.govnih.gov

NMR spectroscopy is a primary tool for characterizing these large assemblies in solution. researchgate.net Changes in the ¹H NMR chemical shifts of the ligands upon assembly can confirm the formation of the desired supramolecular structure. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficient of the assembly, which relates to its size and can help distinguish between different-sized aggregates in solution. Studies have shown that the self-assembly process is often driven by favorable changes in entropy (ΔS), which arise from the release of solvent molecules as the compact, ordered structure is formed. nih.gov The investigation of these assemblies often involves studying the elementary step of ligand substitution at the palladium coordination node, which is the rate-limiting step in the self-assembly process. nih.govacs.org

Table of Compound Names

| IUPAC/Formal Name | Common Name(s) |

| This compound | diamminedichloropalladium(II) hydrate |

| cis-diamminedichloropalladium(II) | cis-Peyrone's chloride (for Pt analogue) |

| trans-diamminedichloropalladium(II) | trans-palladium |

| Palladium(II) chloride | Palladous chloride |

| Ammonia (B1221849) | Azane |

Vibrational Spectroscopy for Ligand-Metal Bonding and Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of palladium ammine chloride hydrates. These methods provide detailed insights into the coordination of the ammine (azanide) ligands to the palladium(II) center and the nature of the bonds within the complex.

In palladium(II) ammine complexes, the coordination of the ammonia (NH₃) molecule to the palladium ion leads to characteristic shifts in the vibrational frequencies of the N-H bonds compared to free ammonia. FT-IR spectroscopy of palladium(II) complexes with amine-containing ligands reveals significant changes in the N-H stretching and bending modes upon coordination. For instance, studies on related complexes show that the symmetric and antisymmetric stretching modes of the –NH group decrease in frequency upon the addition of Pd(II) ions, while new bands are produced at lower wavenumbers. acs.org Similarly, the –N–H bending mode is observed to shift to a lower frequency. acs.org

In the far-infrared region, a new vibrational band, absent in the spectrum of the free ligand, typically appears. This band is assigned to the Pd-N stretching vibration (ν(Pd-N)), providing direct evidence of the ligand-metal bond formation. In various palladium(II) complexes with nitrogen-donor ligands, this ν(Pd-N) band has been observed in the range of 474-582 cm⁻¹. irapa.org

Raman spectroscopy complements FT-IR by providing information on the symmetric vibrations and the Pd-Cl bonds. In studies of related palladium(II) chloride complexes, Raman spectra have been instrumental in identifying the stretching modes involving the palladium-olefin bonds and deformation modes of the ligand. rsc.org For a square-planar complex like tetraamminepalladium(II) chloride, group theory predicts specific modes to be Raman or IR active, allowing for a detailed structural assignment.

The presence of water of hydration introduces additional bands in the vibrational spectra. A broad absorption band in the high-frequency region (typically 3400-3600 cm⁻¹) of the IR spectrum is characteristic of the O-H stretching vibrations of the lattice water. Bending vibrations of the water molecules are also expected around 1600-1630 cm⁻¹.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| ν(O-H) | 3400 - 3600 | FT-IR | Stretching of water of hydration |

| ν(N-H) | 3100 - 3300 | FT-IR, Raman | Stretching of ammine ligands |

| δ(H₂O) | 1600 - 1630 | FT-IR | Bending of water of hydration |

| δ(N-H) | 1560 - 1610 | FT-IR | Asymmetric bending of ammine ligands |

| δ(N-H) | ~1270 | FT-IR, Raman | Symmetric bending of ammine ligands |

| ν(Pd-N) | 470 - 590 | FT-IR, Raman | Palladium-Nitrogen stretching |

| ν(Pd-Cl) | 300 - 350 | FT-IR, Raman | Palladium-Chloride stretching |

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry offers profound insights into the properties of palladium ammine complexes, complementing experimental findings and providing data that can be difficult to obtain through empirical methods alone.

Density Functional Theory (DFT) Investigations of Electronic Structure, Bonding, and Stability

Density Functional Theory (DFT) has become a standard tool for investigating the molecular and electronic structures of palladium(II) complexes. manchester.ac.uk Calculations can accurately predict the square-planar coordination geometry characteristic of Pd(II) compounds. biointerfaceresearch.com For this compound, DFT studies would typically optimize the geometry of the complex cation, likely a tetraamminepalladium(II) ion, [Pd(NH₃)₄]²⁺, or a chloro-ammine species.

Furthermore, DFT is used to explore the nature of the palladium-ligand bonds. By analyzing the electron density distribution, one can quantify the covalent and electrostatic contributions to the bonding. Natural Bond Orbital (NBO) analysis, for instance, can elucidate the charge transfer interactions between the filled orbitals of the ammine ligands and the empty orbitals of the palladium(II) ion. DFT calculations have also been successfully employed to investigate the mechanisms of reactions involving palladium-ammine complexes, such as ligand exchange and catalytic cycles. acs.orgmdpi.com

Ab Initio Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Ab initio molecular dynamics (MD) simulations are a state-of-the-art computational method for studying the behavior of molecules in solution. For this compound, these simulations can model the dynamic interactions between the palladium complex cation, the chloride counter-ions, and the surrounding water molecules.

Such simulations have been successfully applied to study the speciation and stability of palladium(II) chloride complexes in aqueous solutions under various conditions. researchgate.netmonash.edu The simulations reveal a preference for four-fold square planar structures for Pd(II) complexes in solution. researchgate.netmonash.edu By simulating the palladium ammine complex in a box of water molecules, one can determine the structure of the solvation shells around the complex. This includes the average number of water molecules in the first and second solvation shells, their orientation relative to the complex, and the average residence time of these water molecules.

These simulations are also crucial for understanding the role of hydrogen bonding. They can map the intricate network of hydrogen bonds between the ammine ligands, the water of hydration, the chloride ions, and the bulk solvent molecules. This information is vital for rationalizing the solubility, stability, and reactivity of the complex in an aqueous environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results for validation of both the theoretical model and the experimental interpretation.

DFT calculations are widely used to compute vibrational frequencies. nih.gov The calculated IR and Raman spectra for the optimized geometry of the palladium ammine complex can be compared directly with experimental spectra. manchester.ac.uk This comparison aids in the definitive assignment of vibrational bands, especially in complex regions of the spectrum where bands may overlap. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can reproduce experimental spectra with high accuracy. acs.org This allows for the assignment of observed absorption bands to specific electronic transitions, such as d-d transitions localized on the metal center or charge-transfer transitions between the metal and the ligands. researchgate.net

| Parameter | Experimental Method | Computational Method | Typical Agreement |

|---|---|---|---|

| Bond Lengths (e.g., Pd-N) | X-ray Crystallography | DFT Geometry Optimization | Within a few percent |

| Bond Angles | X-ray Crystallography | DFT Geometry Optimization | Within a few degrees |

| IR/Raman Frequencies | FT-IR/Raman Spectroscopy | DFT Frequency Calculation | Good to excellent (with scaling) manchester.ac.ukresearchgate.net |

| Electronic Transitions (λmax) | UV-Vis Spectroscopy | TD-DFT | Good correlation, aids in peak assignment acs.orgresearchgate.net |

| Solvation Structure | Neutron/X-ray Scattering | Ab Initio MD | Provides detailed molecular-level insight researchgate.netmonash.edu |

Advanced Reactivity and Mechanistic Studies of Azanide;palladium 2+ ;chloride;hydrate

Kinetic and Thermodynamic Studies of Ligand Exchange and Dissociation

The reactivity of palladium(II) ammine complexes in solution is fundamentally dictated by the rates and equilibria of ligand exchange and dissociation processes. Compared to their platinum(II) counterparts, palladium(II) complexes are significantly more labile, with reaction rates that are approximately five orders of magnitude faster. nih.gov This higher lability facilitates faster aquation and subsequent reactions. nih.gov

Kinetic studies on the substitution reactions of palladium(II) complexes reveal significant differences based on the incoming ligand. For instance, stopped-flow kinetic measurements show that the substitution reactions involving the thioether ligand AcMet are much faster than those with the N-donor ligand cytidine. nih.gov Despite the kinetic preference for thioether binding, the thermodynamic equilibrium state in multicomponent systems is often characterized by the coordination of N-donors, which form via thioether-bonded intermediates. nih.govresearchgate.net The presence of pyridyl residues in the coordination sphere, as in [Pd(bpma)]2+, can significantly enhance the kinetic reactivity compared to complexes like [Pd(dien)]2+. nih.gov

The thermodynamic stability of the resulting complexes is also a key factor. The affinity of palladium(II) ions for thioether coordination can be reduced in the presence of pyridine (B92270) nitrogen atoms due to steric and electronic effects. nih.govresearchgate.net

The chemical environment, particularly pH, ionic strength, and the concentration of coordinating anions like chloride, profoundly influences the speciation and reactivity of palladium(II) ammine complexes.

Effect of pH: The pH of the solution dictates the hydrolysis of aqua-ligated palladium(II) complexes. nih.gov As pH increases, coordinated water molecules undergo deprotonation to form monohydroxo and subsequently dihydroxo species. nih.gov The speciation of palladium is highly pH-dependent; under acidic conditions (pH < 5), species like [PdCl₄]²⁻ predominate, while at higher pH, mixed chloro-hydroxo complexes of the type [PdClₘ(OH)ₙ]²⁻ begin to form. researchgate.netresearchgate.net The hydrolysis process for palladium(II) in acidic aqueous solution is noted to be very slow. slu.se

Effect of Ionic Strength: The ionic strength of the medium affects the activity of the ionic species involved in the equilibria. Spectrophotometric investigations of complex formation are typically carried out at a constant ionic strength to ensure that the determined formation constants are consistent. researchgate.net For example, the formation constants for palladium(II) chloride and chloro-hydroxo complexes were determined at an ionic strength of 1.0 M. researchgate.net

Effect of Chloride Concentration: Chloride concentration has a critical effect on the equilibrium and reactivity. In environments with high chloride concentrations (e.g., ~0.10 M in human blood plasma), the neutral chlorido form of palladium ammine complexes predominates. mdpi.com This neutral species can more easily pass through cell membranes. Inside a cell, where the chloride concentration is much lower (~4 mM), the chlorido complex undergoes aquation, forming more reactive aqua species. mdpi.com The stability and reactivity of palladium complexes are thus directly linked to the ambient chloride levels. mdpi.comnormalesup.org Increasing chloride concentration generally suppresses the reactivity and binding of Pd(II) to other substrates by favoring the formation of stable tetrachloropalladate(II) anions, [PdCl₄]²⁻. researchgate.netresearchgate.neteartharxiv.org However, the formation of ternary Pd-Cl surface complexes has also been observed, indicating a cooperative effect where chloride can mediate surface interactions. eartharxiv.org

The following table summarizes the formation constants for various palladium(II) chloride and mixed chloro-hydroxo complexes, illustrating the influence of ligand identity on thermodynamic stability.

| Complex Species | log β value |

|---|---|

| [PdCl(H₂O)₃]⁺ | 4.47 |

| [PdCl₂(H₂O)₂] | 7.80 |

| [PdCl₃(H₂O)]⁻ | 10.18 |

| [PdCl₄]²⁻ | 11.53 |

| [PdCl₃(OH)]²⁻ | 16.48 |

| [PdCl₂(OH)₂]²⁻ | 20.63 |

| [PdCl(OH)₃]²⁻ | 24.02 |

| [Pd(OH)₄]²⁻ | 26.23 |

Redox Chemistry of Palladium(II) Ammine/Azanide Systems in Reaction Pathways

Palladium catalysis is characterized by its ability to cycle through different oxidation states, primarily Pd(0), Pd(II), and sometimes Pd(IV). While many cross-coupling reactions rely on a Pd(0)/Pd(II) catalytic cycle initiated by oxidative addition, Pd(II)-catalyzed oxidation reactions follow distinct pathways. nih.gov

In Pd(II) oxidation catalysis, the cycle is often initiated by the Lewis acidic Pd(II) center activating a substrate, which is then followed by nucleophilic attack and frequently a β-hydride elimination step. nih.gov This process generates a palladium-hydride species, which can undergo reductive elimination to produce the desired product and a Pd(0) species. nih.gov A critical challenge in these cycles is the reoxidation of Pd(0) back to the active Pd(II) state. nih.gov

More advanced catalytic systems combine palladium with photoredox catalysts. rsc.org In these cooperative systems, a photocatalyst can facilitate the generation of radical species that are captured by an organopalladium complex. This can lead to transient Pd(III) or Pd(IV) intermediates that furnish the cross-coupled products via reductive elimination, opening up previously inaccessible reaction pathways. rsc.org Furthermore, ancillary ligands can be used to tune the redox potential of the Pd(II)/Pd(0) couple, enabling the oxidation of thermodynamically challenging substrates. nih.gov

Detailed Mechanistic Investigations of Azanide;palladium(2+);chloride;hydrate-Mediated Transformations

Palladium(II) complexes are pivotal in mediating a variety of carbon-carbon bond-forming reactions. The mechanism often involves the activation of substrates by the Lewis acidic Pd(II) center. In contrast to Pd(0)-catalyzed cross-coupling, which starts with oxidative addition, Pd(II)-catalyzed processes can be initiated by the coordination of an alkene or other unsaturated substrate, followed by nucleophilic attack on the coordinated molecule (nucleopalladation). nih.govacs.org

Computational studies have been instrumental in elucidating the mechanisms of C-C bond formation involving allylpalladium intermediates. rsc.org These studies help to map out reaction pathways, including the insertion of alkenes into allylpalladium species and the subsequent reductive elimination to form the new C-C bond. rsc.org In some systems, the identity of the amine ligand on the palladium precatalyst has a significant effect on the activity and lifetime of the catalyst in C-N and C-C cross-coupling reactions. acs.org For instance, precatalysts with primary n-alkylamine ligands have been shown to generate highly active catalysts for coupling reactions. acs.org

The interaction of palladium(II) ammine complexes with water and other nucleophiles is central to their reactivity.

Hydrolysis and Hydration: In aqueous solution, chloride ligands on a palladium(II) center can be displaced by water molecules in a process called aquation. mdpi.com The coordinated aqua ligands are acidic and can be deprotonated, leading to hydrolysis. nih.gov Spectroscopic studies have shown that the hydrolysis of a diaqua palladium(II) complex, [Pd(N^N)(H₂O)₂]²⁺, proceeds through the stepwise formation of a monohydroxo species, [Pd(N^N)(H₂O)OH]⁺, and then a dihydroxo species, [Pd(N^N)(OH)₂]. nih.gov The formation of these hydroxo species is often accompanied by a blue shift in the electronic absorption spectrum. nih.gov In some cases, these hydroxo complexes can dimerize. nih.gov Palladium(II) complexes have also been shown to catalyze the selective hydration of nitriles to the corresponding carboxamides, without further hydrolysis to carboxylic acids. rsc.org The mechanism can involve either an internal attack on the coordinated nitrile by a co-ligated water molecule or an external attack by solvent water. rsc.org

Nucleophilic Attack: Coordinated ligands on a palladium(II) center are activated towards nucleophilic attack. youtube.comwikipedia.org For example, cationic nitrile complexes are susceptible to nucleophilic attack at the carbon atom, which is the basis for the catalytic hydrolysis of nitriles. wikipedia.org The general mechanism involves the nucleophile attacking the ligand, which can lead to a change in the ligand's structure and a reduction of the metal center. youtube.com The formation of benzamide (B126) from the reaction of phenacylpalladium halide complexes with ammonia (B1221849) proceeds via a pathway involving the displacement of chloride by ammonia, deprotonation of the bound ammonia to form an amido complex, and subsequent reductive elimination to form the C-N bond. nih.gov

| Pd(II) Complex | Entering Ligand | Relative Reaction Rate | Thermodynamic Product |

|---|---|---|---|

| [Pd(dien)(H₂O)]²⁺ | AcMet (Thioether) | Fast | Pd-S Bonded Species (Intermediate) |

| [Pd(dien)(H₂O)]²⁺ | Cytidine (N-donor) | Slow | Pd-N Bonded Species (Stable) |

| [Pd(bpma)(H₂O)]²⁺ | AcMet (Thioether) | Very Fast | Pd-S Bonded Species (Intermediate) |

| [Pd(bpma)(H₂O)]²⁺ | Cytidine (N-donor) | Faster than with [Pd(dien)]²⁺ | Pd-N Bonded Species (Stable) |

Palladium(II) ammine complexes exhibit characteristic reactivity with unsaturated molecules like alkenes and carbon monoxide, forming the basis of important industrial processes such as carbonylation.

Reactivity with Alkenes: The functionalization of alkenes catalyzed by palladium(II) typically proceeds through a nucleopalladation mechanism. This involves the coordination of the alkene to the Pd(II) center, followed by the attack of a nucleophile (such as an amine or alcohol) on the coordinated alkene. acs.org Stereochemical studies have provided clear evidence that this addition often occurs in a trans fashion, where the nucleophile and the palladium atom add to opposite faces of the alkene. acs.org

Reactivity with Carbon Monoxide (CO): Palladium(II) complexes react with carbon monoxide, often leading to insertion of CO into a metal-ligand bond. sciencepublishinggroup.com In the palladium-catalyzed aminocarbonylation of aryl chlorides, a key step is the reaction of ammonia with a Pd(II) acyl complex (formed from CO insertion into a Pd-aryl bond) to generate the final amide product. nih.gov The carbonylation of ethene to produce methyl propionate, catalyzed by Pd(II)-phosphine complexes, is understood to proceed via a "hydride" mechanism. mdpi.com This involves the formation of a Pd-H species which then undergoes migratory insertion with ethene, followed by CO insertion into the resulting Pd-alkyl bond, and finally alcoholysis to release the ester product. mdpi.com The reaction of an aryl palladium amido complex with CO can directly form a primary benzamide, demonstrating the facility of these insertion reactions. nih.gov

Elucidation of Regioselectivity and Stereoselectivity in Palladium(II)-Catalyzed Processes

The control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis, and palladium(II) catalysts, including those derived from Azanide;palladium(2+);chloride;hydrate (B1144303), are pivotal in achieving this precision. The outcomes of these reactions are not arbitrary; they are governed by a delicate interplay of electronic and steric factors inherent to the substrates, the nature of the ligands coordinated to the palladium center, and the specific reaction conditions employed. Mechanistic studies, often supported by computational chemistry, have been instrumental in unraveling the complexities of these selective processes.

In reactions such as the Heck reaction, the regioselectivity—that is, the choice of which carbon atom of an alkene the aryl or vinyl group attaches to—is highly dependent on the reaction pathway. nih.gov Two primary pathways are generally considered: the neutral pathway and the cationic pathway. The choice between these pathways can be influenced by the ligands on the palladium catalyst and the nature of the leaving group on the electrophile. For instance, the use of bidentate phosphine (B1218219) ligands often favors the formation of branched (α) isomers. nih.gov

The electronic properties of the substituents on the alkene also play a critical role. Electron-withdrawing groups typically direct the incoming group to the β-position, leading to the linear product, while electron-donating groups can result in a mixture of isomers. nih.gov However, these general rules can be overridden by the choice of catalyst and reaction conditions.

A prime example of how the palladium precursor and additives can influence regioselectivity is found in the Heck arylation of 2,3-dihydrofuran (B140613). While this study did not use this compound directly, it provides valuable insights into the behavior of related palladium(II) chloride complexes. The reaction can yield three different products, with the kinetic product often isomerizing to the more thermodynamically stable product. The choice of palladium precursor and the presence of ionic liquids can significantly alter the ratio of these products. nih.gov

Below is a data table illustrating the effect of different palladium precursors on the conversion and product distribution in the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100). This data highlights how the nature of the palladium(II) source can influence the outcome of a catalytic reaction.

Table 1: Effect of Palladium Precursor on the Heck Arylation of 2,3-Dihydrofuran This interactive table summarizes the conversion of iodobenzene and the product yields for different palladium precursors in the Heck arylation of 2,3-dihydrofuran. The data is sourced from a study by P. Borowiecki et al. nih.gov

| Palladium Precursor | Conversion of Iodobenzene (%) | Yield of 2-phenyl-2,5-dihydrofuran (B12893309) (%) | Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%) | Yield of 2-phenylfuran (B99556) (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ | 45 | 4.1 | 35.6 | 5.3 |

| Pd(acac)₂ | 38 | 3.5 | 30.1 | 4.4 |

| PdCl₂(cod) | 25 | 1.8 | 20.5 | 2.7 |

| [PdCl(allyl)]₂ | 65 | 5.9 | 51.2 | 7.8 |

| PdCl₂(PhCN)₂ | 32 | 2.9 | 25.4 | 3.9 |

| PdCl₂(PPh₃)₂ | 55 | 5.0 | 43.8 | 6.2 |

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of palladium(II) catalysis. In intramolecular reactions, the stereochemistry of the starting material can often dictate the stereochemical outcome of the product. nobelprize.org For intermolecular reactions, chiral ligands attached to the palladium atom are frequently employed to induce asymmetry and favor the formation of one enantiomer or diastereomer.

Solvents can also exert a significant influence on both regio- and diastereoselectivity. In certain Pd(II)-catalyzed intramolecular oxidative cyclizations, a change in solvent has been observed to dramatically affect the reaction's outcome, suggesting that the solvent can play a role in stabilizing key intermediates or transition states in the catalytic cycle.

Mechanistic investigations using techniques like density functional theory (DFT) have become invaluable in understanding these selective processes at a molecular level. nih.gov These computational studies can model the entire reaction pathway, calculate the energies of different transition states, and thereby predict which regioisomeric or stereoisomeric product is more likely to form. For example, DFT calculations have been used to explain the regioselectivity in the Heck reaction by comparing the activation barriers for the insertion of the alkene into the palladium-carbon bond in different orientations. chemrxiv.org

Catalytic Applications and In Depth Mechanistic Insights

Homogeneous Catalysis by Azanide;palladium(2+);chloride;hydrate (B1144303) and Related Complexes

Palladium(II) ammine complexes are frequently employed as precursors in homogeneous catalysis. In solution, the ammine ligands can be displaced by other ligands or reactants, initiating the catalytic cycle. This lability is key to their function in numerous organic transformations.

The oxidative Heck reaction, a variation of the traditional Mizoroki-Heck reaction, initiates with a Pd(II) species instead of Pd(0). The general mechanism involves the formation of an organopalladium intermediate via transmetalation or C-H activation, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product. researchgate.net An oxidant is required to regenerate the Pd(II) catalyst from the Pd(0) species formed after elimination. acs.org Cationic palladium(II) catalysts, which can be generated from precursors like palladium ammine complexes, are noted for their high Lewis acidity, facilitating the insertion of alkenyl double bonds into the carbon-palladium bond. beilstein-journals.org In some protocols, molecular oxygen is used to reoxidize the resulting Pd(0), which is a crucial step for the catalytic cycle. acs.org

The Wacker process, another cornerstone of palladium(II) catalysis, involves the oxidation of terminal alkenes to form methyl ketones. wikipedia.orglibretexts.org The reaction is traditionally catalyzed by palladium(II) chloride in the presence of a copper(II) chloride co-catalyst to reoxidize the palladium. wikipedia.orgnih.gov The mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack by a water molecule (hydroxypalladation). libretexts.org Subsequent β-hydride elimination and release of the product regenerates Pd(0), which is then reoxidized to Pd(II) by the co-catalyst to continue the cycle. libretexts.org Modern variations aim to replace the copper salts due to toxicity concerns, with some systems using iron complexes or other mediators. nih.govcapes.gov.br Conceptually new reactions based on derailing the Wacker oxidation have also been developed, such as palladium-catalyzed amidation reactions that form new carbon-nitrogen bonds. nih.gov

Table 1: Comparison of Oxidative Heck and Wacker Processes

| Feature | Oxidative Heck Reaction | Wacker-Type Process |

|---|---|---|

| Typical Substrates | Alkenes, Organometallic Reagents (e.g., Arylboronic Acids) researchgate.net | Terminal Alkenes wikipedia.orglibretexts.org |

| Typical Products | Arylated or Vinylated Alkenes acs.org | Methyl Ketones, Aldehydes wikipedia.orglibretexts.org |

| Palladium State | Cycles between Pd(II) and Pd(0) acs.org | Cycles between Pd(II) and Pd(0) wikipedia.org |

| Key Mechanistic Step | Migratory insertion of alkene into an organopalladium bond | Nucleophilic attack by water on a coordinated alkene (hydroxypalladation) libretexts.org |

| Role of Co-Catalyst/Oxidant | Regenerates Pd(II) from Pd(0) (e.g., O₂, Benzoquinone) acs.orgbeilstein-journals.org | Regenerates Pd(II) from Pd(0) (e.g., CuCl₂, O₂) wikipedia.orgnih.gov |

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with Palladium(II) Ammine Precursors

Palladium(II) ammine complexes are effective precursors for some of the most powerful C-C and C-N bond-forming reactions in organic synthesis. numberanalytics.comacsgcipr.org The Pd(II) center is typically reduced in situ to the active Pd(0) species, which initiates the catalytic cycle. libretexts.org

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.govyoutube.com It is renowned for its mild conditions and high functional group tolerance. nih.gov The catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent (assisted by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura coupling to include less reactive substrates like aryl chlorides. nih.gov

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com While some systems are copper-free, the classic protocol uses a palladium complex along with a copper(I) co-catalyst. mdpi.com The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) intermediate that was formed via oxidative addition. Reductive elimination from the resulting palladium complex yields the coupled product. youtube.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgnumberanalytics.com This transformation has become a cornerstone method for synthesizing aryl amines. numberanalytics.comwikipedia.org The mechanism follows the general cross-coupling pathway: oxidative addition of the aryl halide to Pd(0), formation of a palladium-amide complex from the amine and a base, and finally, reductive elimination of the C-N bond. libretexts.orgwikipedia.orgnumberanalytics.com The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, as they favor the monoligated palladium species and accelerate the key steps of the catalytic cycle. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions with Palladium(II) Precursors

| Reaction | Bond Formed | Nucleophile | Electrophile | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²) - C(sp²) | Organoboron Compound nih.gov | Aryl/Vinyl Halide or Triflate nih.gov | Requires a base; high functional group tolerance. nih.govyoutube.com |

| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne mdpi.com | Aryl/Vinyl Halide mdpi.com | Often uses a Cu(I) co-catalyst. mdpi.com |

| Buchwald-Hartwig | C(sp²) - N | Amine, Amide acsgcipr.orgwikipedia.org | Aryl/Vinyl Halide or Triflate acsgcipr.orgwikipedia.org | Employs bulky, electron-rich phosphine ligands. wikipedia.org |

Carbonylation and Carboxylation Reactions

Palladium(II) ammine complexes can serve as precursors for catalytic carbonylation and carboxylation reactions, which introduce carbonyl functionalities into organic molecules.

Carbonylation reactions involve the incorporation of carbon monoxide (CO). In the aminocarbonylation of aryl halides, for example, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form a phenacylpalladium complex. nih.gov Subsequent reaction with an amine nucleophile, such as ammonia (B1221849), leads to the formation of an amide. nih.gov Mechanistic studies show this final stage can proceed through displacement of a halide by ammonia, deprotonation to an amido complex, and reductive elimination to form the C-N bond. nih.gov

Carboxylation reactions incorporate carbon dioxide (CO₂). For instance, propargyl amines can undergo palladium-catalyzed carboxylation in the presence of aryl halides to form 5-arylideneoxazolidin-2-ones. nih.gov The proposed mechanism begins with the oxidative addition of the aryl halide to Pd(0). In a parallel step, the amine reacts with CO₂ to form a carbamate (B1207046) intermediate, which then coordinates to the arylpalladium(II) species, leading to cyclization and product formation. nih.gov Bis(amine) palladium carboxylate complexes have been synthesized and characterized, serving as well-defined precursors for generating palladium nanoparticles used in catalysis. nih.gov

Palladium(II) complexes, including those with ammine or related nitrogen-based ligands, are effective catalysts for the addition of N-H and O-H bonds across unsaturated systems.

Selective hydration of nitriles to amides can be catalyzed by various palladium(II) aqua complexes, including those containing ethane-1,2-diamine (en) and diethylenetriamine (B155796) (dien) ligands. rsc.org These reactions show remarkable rate enhancements over uncatalyzed processes and are highly selective, with no further hydrolysis to carboxylic acids observed. rsc.org The catalytic cycle is thought to involve the coordination of the nitrile to the Pd(II) center, which activates it for nucleophilic attack by a water molecule. rsc.org

Hydroamination , the addition of an amine N-H bond across a C-C multiple bond, is an atom-efficient method for synthesizing amines. acs.org Palladium complexes can catalyze the intermolecular hydroamination of vinylarenes using arylamines, often in the presence of an acid cocatalyst. organic-chemistry.org The mechanism for the hydroamination of vinylarenes has been shown to proceed via the formation of η³-arylethyl palladium complexes, which are the resting state of the catalyst. berkeley.edu External attack of the amine on this intermediate leads to the product. berkeley.edu Cationic palladium(II) complexes supported by phosphine ligands have also been found to be highly active and selective for the hydroamination of alkynes, yielding imine products. acs.org

Heterogeneous Catalysis Derived from Palladium(II) Azanide/Ammine Species

While homogeneous catalysts offer high activity and selectivity, their separation from the product stream can be challenging. Immobilizing catalytically active palladium species on solid supports creates heterogeneous catalysts that are easily recoverable and reusable, addressing a key principle of green chemistry. mdpi.com Palladium(II) ammine complexes are excellent precursors for creating such supported catalysts.

A common strategy for creating supported palladium catalysts involves anchoring palladium complexes onto the surface of a solid support. mdpi.com The ammine ligands in a precursor like azanide;palladium(2+);chloride;hydrate can be exchanged for functional groups present on the support material.

Various materials have been used as supports, including:

Polymers: Polystyrene resins can be functionalized with amino groups, which then coordinate to a palladium(II) center, effectively immobilizing the metal. acs.org Such supported catalysts have shown high activity in cross-coupling reactions like Sonogashira and Suzuki-Miyaura and can be recovered and reused. acs.org

Polysaccharides: Natural polymers like chitosan, which contains amine groups, can directly chelate palladium ions. mdpi.com Other polysaccharides can be functionalized with amine-containing linkers to provide anchoring points for the metal complex. mdpi.com

Silica (B1680970): The surface of silica can be modified with amine-containing linkers, such as through grafting with aminosilanes. mdpi.com These amino groups can then bind palladium species. For example, amine-functionalized silica has been used to immobilize palladium nanoparticles, creating efficient catalysts for Sonogashira couplings in green solvents like ethylene (B1197577) glycol. mdpi.com Similarly, palladium-threonine complexes have been immobilized on magnetic mesocellular silica foams, creating a magnetically separable catalyst for Suzuki, Stille, and Heck reactions. rsc.org

These heterogeneous catalysts often consist of Pd(II) species anchored to the support, which can then be used directly or reduced in situ to form catalytically active Pd(0) nanoparticles. mdpi.com The resulting materials combine the high reactivity of palladium catalysis with the practical advantages of easy separation and recycling. rsc.orgthieme-connect.deacs.org

Photocatalytic Degradation Applications and Mechanisms

Palladium, often in the form of nanoparticles derived from precursors like this compound, has been shown to significantly enhance the photocatalytic activity of semiconductor materials such as titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.net These palladium-decorated nanocomposites are employed in the degradation of persistent organic pollutants. researchgate.netmiami.edu

The primary mechanism behind this enhancement involves palladium's role as an electron trap. mdpi.com When the semiconductor material absorbs photons (either UV or visible light), electron-hole pairs are generated. researchgate.net The palladium nanoparticles on the surface of the photocatalyst effectively trap the photogenerated electrons, which reduces the recombination rate of these charge carriers. researchgate.netmdpi.com This efficient charge separation makes more holes and electrons available to participate in redox reactions that degrade pollutants. mdpi.com

For instance, in the degradation of phenol (B47542), the enhanced separation of electrons and holes leads to an increased production of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for breaking down the phenol molecule. mdpi.com Studies on palladium-modified TiO₂ have demonstrated superior performance in the photodegradation of phenol under visible light compared to unmodified TiO₂. mdpi.com The interaction of visible light with palladium complexes can also promote one-electron redox processes, unlocking new reaction pathways that are not accessible under typical ground-state conditions. nih.govrsc.org

Research Highlight: Phenol Degradation A study utilizing 2%Pd@mTiO₂ core@shell nanoparticles showed 97% conversion in the degradation of phenol over 52 hours in a continuous flow reactor, demonstrating high stability and reusability. mdpi.com The proposed mechanism suggests that the strong visible light absorption by the Pd-decorated catalyst is key to its high activity. mdpi.com

Principles of Catalyst Design and Ligand Tuning for Enhanced Performance

The transformation of a simple palladium salt like this compound into a high-performance catalyst is governed by the principles of catalyst design, with ligand tuning being a central strategy. numberanalytics.com Ligands are organic molecules that coordinate to the palladium center, and their structure profoundly influences the catalyst's activity, selectivity, and stability. numberanalytics.comnumberanalytics.com

The key factors in ligand design are:

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the palladium center. numberanalytics.com Electron-rich ligands, for example, increase the nucleophilicity of a Pd(0) center, which can lower the activation energy for crucial steps like oxidative addition. nih.gov

Steric Effects : The physical size and bulk of a ligand can control access to the metal center, influence the coordination number of the palladium complex, and facilitate bond-forming steps like reductive elimination. numberanalytics.comnih.gov Sterically hindered ligands are often used to promote the formation of highly active, low-coordinate palladium species.

Bite Angle and Flexibility : For bidentate ligands (ligands that bind to the metal at two points), the "bite angle" is a critical parameter. This angle can impact the ease of oxidative addition and reductive elimination steps in the catalytic cycle. numberanalytics.com

Commonly employed ligands for tuning palladium catalysts include phosphines (e.g., triphenylphosphine, tri-tert-butylphosphine) and N-heterocyclic carbenes (NHCs). numberanalytics.comnumberanalytics.com NHCs have gained prominence as they often form highly stable and active catalysts. numberanalytics.com By systematically modifying the ligand structure, researchers can fine-tune the catalyst's properties to match the specific demands of a reaction, such as activating unreactive substrates like aryl chlorides in cross-coupling reactions. nih.gov

Interactive Table: Impact of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Palladium Center | Consequence for Catalysis | Example Ligand Families |

|---|---|---|---|

| High σ-Donation | Increases electron density | Promotes oxidative addition | Alkylphosphines, NHCs |

| Steric Bulk | Favors low-coordination | Accelerates reductive elimination; enhances stability | Buchwald phosphines (e.g., CyJohnPhos) |

| π-Accepting Ability | Decreases electron density | Can stabilize electron-rich intermediates | Phosphites |

| Bidentate Chelation | Provides enhanced stability | Prevents catalyst decomposition; controls geometry | dppf, BINAP |

Advanced Spectroscopic and Computational Monitoring of Catalytic Cycles

Understanding the intricate steps of a palladium-catalyzed reaction requires sophisticated monitoring techniques that can capture the fleeting existence of intermediates. acs.org A combination of advanced spectroscopic methods and computational modeling provides a powerful approach to elucidating these complex catalytic cycles. researchgate.net

Spectroscopic Techniques : In situ monitoring allows for the observation of catalytic species as they form and are consumed during the reaction. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Particularly ³¹P NMR is invaluable for tracking the fate of phosphine ligands and identifying different palladium-phosphine complexes within the catalytic cycle. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying key functional groups and their coordination to the palladium center, offering insights into the structure of intermediates. numberanalytics.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful for detecting and characterizing charged intermediates in the catalytic cycle, even those present at very low concentrations. researchgate.netuvic.ca

Surface-Enhanced Raman Scattering (SERS) : This technique has emerged as a method for the in-situ monitoring of heterogeneous catalytic reactions on the surface of plasmonically active nanoparticles, such as palladium dimers. nih.govacs.org

Computational Modeling : Computational chemistry, especially Density Functional Theory (DFT), has become indispensable for understanding reaction mechanisms. acs.org It allows for the calculation of the energies of intermediates and transition states, providing a detailed map of the reaction pathway. acs.orgacs.org This is particularly crucial for characterizing short-lived species that are difficult or impossible to detect experimentally. acs.org

Interactive Table: Techniques for Monitoring Palladium Catalytic Cycles

| Technique | Type of Information Provided | Application Example | Citation |

|---|---|---|---|

| ³¹P NMR Spectroscopy | Ligand environment, complex formation | Monitoring phosphine ligand exchange and catalyst activation | nih.gov |

| ESI-Mass Spectrometry | Identification of charged intermediates | Detecting Pd(II) intermediates in cross-coupling | researchgate.netuvic.ca |

| SERS | In-situ surface reaction monitoring | Following Suzuki-Miyaura coupling on Pd nanocubes | nih.gov |

| DFT Calculations | Energies of intermediates & transition states | Elucidating the mechanism of reductive elimination | acs.orgacs.org |

Identification and Characterization of Catalytic Intermediates and Transition States

A typical palladium-catalyzed cross-coupling reaction involves a cycle of elementary steps, including oxidative addition, transmetalation, and reductive elimination, with palladium cycling between the Pd(0) and Pd(II) oxidation states. numberanalytics.comnumberanalytics.com Advanced analytical and computational methods have been crucial in identifying the specific intermediates and transition states involved.

Catalytic Intermediates : The active catalyst is typically a low-coordinate Pd(0) species, often coordinated to one or two ligands. researchgate.net Oxidative addition of a substrate (e.g., an aryl halide) to this Pd(0) complex forms a square-planar Pd(II) intermediate. acs.org Subsequent steps lead to other Pd(II) intermediates before the final, product-forming reductive elimination step regenerates the Pd(0) catalyst. acs.org While Pd(0) and Pd(II) are most common, other oxidation states like Pd(I) and Pd(IV) have also been proposed and identified in certain catalytic cycles. researchgate.net Through painstaking work, including reactions at cryogenic temperatures, researchers have been able to synthesize and unambiguously characterize highly reactive, monoligated Pd(0) complexes, long proposed as the most active catalytic species. researchgate.netchemrxiv.org

Transition States : Transition states are high-energy, transient structures that represent the peak of the energy barrier between two intermediates. They cannot be isolated but can be characterized computationally. acs.org For example, DFT calculations have been used to model the three-centered transition state of reductive elimination and the four-coordinate transition state in the Stille reaction. acs.orgresearchgate.net These computational models, often corroborated by kinetic experiments, provide deep insight into how ligand structure and substrate properties affect the energy barriers of key steps, ultimately controlling the reaction's efficiency and selectivity. acs.orgyoutube.com

Advanced Analytical Techniques in Azanide;palladium 2+ ;chloride;hydrate Research

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as an indispensable tool for the real-time monitoring of reactions involving palladium complexes and for the identification of transient and elusive reaction intermediates. acs.orgresearchgate.net The gentle ionization conditions of ESI-MS allow for the transfer of intact, often charged, organometallic complexes from the solution phase to the gas phase, preserving their structure for mass analysis. acs.orgresearchgate.net This capability is critical in mechanistic studies of palladium-catalyzed reactions, where key intermediates may exist for only fleeting moments.

Researchers utilize ESI-MS to sample reactions at various time points, immediately identifying palladium-containing species by their characteristic isotopic distribution pattern. acs.org By coupling ESI-MS with tandem mass spectrometry (MS/MS), the fragmentation patterns of these intermediates can be analyzed, providing further structural elucidation. acs.org For example, in studies of palladium-catalyzed cross-coupling and oxidative Heck reactions, ESI-MS has been used to directly observe cationic palladium(II) intermediates ligated with various organic molecules, confirming their presence throughout the catalytic cycle. acs.org Negative-ion mode ESI-MS has also proven effective for detecting anionic organopalladate(0) intermediates, which are crucial in certain cross-coupling pathways. nih.gov This technique offers direct evidence for proposed mechanisms and can reveal unexpected side reactions or catalyst deactivation pathways. acs.org

Table 1: Examples of Palladium Intermediates Identified by ESI-MS in Catalytic Reactions This table provides representative examples of palladium-containing intermediates that have been detected and characterized using ESI-MS during various catalytic processes.

| Catalyst System/Reaction Type | Detected Intermediate Species | m/z (mass-to-charge ratio) | Significance | Source(s) |

| Oxidative Heck Arylation | [Pd(dmphen)(Ph)(MeCN)]+ | 415.0 | Confirms ligand attachment throughout the cycle. | acs.org |

| Oxidative Self-Coupling | [Pd(OAc)(p-tolyl)(H2O)] related species | 734-744 | Identification of a side-reaction intermediate. | acs.org |

| Negishi Cross-Coupling | [L2PdBu]− (L = electron-poor phosphine) | Varies with L | Direct observation of an anionic palladate(0) intermediate. | nih.gov |

| Reactions with Thiolates | {[ZnCl(bme-dach)]2Pd} | - | Characterization of heteronuclear (Zn-Pd) products. | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure and Local Coordination Environment of Palladium

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic structure and the local geometric environment of the absorbing atom—in this case, palladium. acs.orgillinois.edu The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the K-edge, provides critical information about the oxidation state and coordination geometry of the palladium center. illinois.eduresearchgate.net The energy of the absorption edge is sensitive to the effective charge on the palladium atom; a higher oxidation state results in a shift of the edge to higher energy. acs.orgnih.gov This allows for the unambiguous determination of the formal oxidation state (e.g., Pd(0), Pd(II), Pd(IV)) even in complex mixtures or in-situ reaction conditions. illinois.educhemrxiv.org

The EXAFS region contains oscillatory signals that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data provides precise information about the type, number, and distance of atoms in the local coordination sphere of the palladium center. For instance, XAFS analysis of a freshly prepared palladium-tetraamine complex on a carbon support confirmed the presence of a [Pd(NH3)4]2+ species, providing detailed coordination information. rsc.org This technique has been instrumental in characterizing palladium complexes in various oxidation states and with diverse ligand sets, providing fundamental data on bond lengths and coordination numbers. acs.orgrsc.org

Table 2: Palladium K-edge XANES Energies for Various Palladium Complexes This table illustrates the correlation between the palladium K-edge energy, the formal oxidation state, and the ligand environment. The edge energy systematically increases with the oxidation state of palladium.

| Compound/Complex | Formal Oxidation State | Pd K-edge Energy (eV) | Coordination Environment | Source(s) |

| Pd foil | 0 | 24350.0 | Metallic | rsc.org |

| Pd(II) Complex (solid) | +2 | 24357.6 | Pd-N, Pd-Cl | acs.orgnih.gov |

| Pd(III) Complex (solid) | +3 | 24359.1 | Pd-N, Pd-C, Pd-Cl | acs.orgnih.gov |

| Pd(IV) Complex (solid) | +4 | 24361.6 | Pd-N, Pd-C, Pd-Cl | acs.orgnih.gov |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potential Determination and Redox State Analysis

Electrochemical methods, with cyclic voltammetry (CV) being the most prominent, are fundamental for investigating the redox behavior of palladium complexes. rsc.orgrsc.org These techniques provide quantitative data on the thermodynamic feasibility of electron transfer processes (redox potentials) and offer insights into the stability and accessibility of different palladium oxidation states (e.g., Pd(II)/Pd(0), Pd(II)/Pd(III), Pd(II)/Pd(IV)). rsc.orgdtic.milacs.org

In a typical CV experiment, the potential applied to a solution of the palladium complex is swept linearly, and the resulting current is measured. The resulting voltammogram displays peaks corresponding to oxidation and reduction events. The potential of these peaks is directly related to the energy required to remove or add an electron from the complex. electrochemsci.org Studies on various palladium(II) complexes have shown how the ligand environment significantly influences the redox potentials. rsc.orgnih.gov For example, the reduction of Pd(II) to lower valent states becomes more difficult (shifts to more negative potentials) with stronger donor ligands. dtic.mil This information is vital for understanding catalytic cycles that rely on redox shuttling, as the ancillary ligands can be tuned to modulate the catalyst's redox properties for optimal performance. nih.gov While many Pd(II) complexes exhibit irreversible waves in CV due to coupled chemical reactions following electron transfer, the data remain crucial for comparing series of related compounds and understanding their electronic properties. dtic.milnih.gov

Table 3: Redox Potentials of Selected Palladium(II) Complexes Determined by Cyclic Voltammetry This table presents electrochemical data for different palladium(II) complexes, showing how ligand structure influences oxidation and reduction potentials.

| Complex Type | Redox Couple | Potential (V vs. Fc+/Fc) | Key Observation | Source(s) |

| Mononuclear Palladacycle | Pd(II) → Pd(III) | +0.76 | First oxidation is a one-electron process. | rsc.org |

| Dimeric Palladacycle | Pd(II) → Pd(III) | +0.65 to +0.86 | First oxidation is a two-electron process for dimers. | rsc.org |

| (DAF)Pd(OAc)₂ | Pd(II) → Pd(I) | +0.145 | N-donor ligand modulates reduction potential. | nih.gov |

| (bpy)Pd(OAc)₂ | Pd(II) → Pd(0) | -0.085 | Bipyridine ligand makes reduction more difficult than DAF. | nih.gov |

| trans-Pd(PPh₃)₂Cl₂ | Pd(II) → Pd(0) | -1.10 (Peak Potential) | Irreversible reduction coupled with ligand loss. | dtic.mil |

Table of Compounds Mentioned

| Systematic/Formal Name | Common Name/Abbreviation |

| azanide;palladium(2+);chloride;hydrate (B1144303) | Palladium ammine chloride hydrate |

| [Pd(NH₃)₄]²⁺ | Tetraamminepalladium(II) |

| Pd(OAc)₂ | Palladium(II) acetate |

| [Pd(dmphen)(Ph)(MeCN)]⁺ | (4,7-Dimethyl-1,10-phenanthroline)(phenyl)(acetonitrile)palladium(II) |

| [L₂PdBu]⁻ | Bis(phosphine)butylpalladate(0) |

| [Pd(PPh₃)₂Cl₂] | Bis(triphenylphosphine)palladium(II) chloride |

| (DAF)Pd(OAc)₂ | (4,5-Diazafluoren-9-one)palladium(II) acetate |

| (bpy)Pd(OAc)₂ | (2,2'-Bipyridine)palladium(II) acetate |

Future Directions and Emerging Research Avenues in Azanide;palladium 2+ ;chloride;hydrate Chemistry

Design and Synthesis of Novel Ligand Systems for Fine-Tuned Reactivity and Selectivity

The performance of a palladium catalyst is critically dependent on the ligands coordinating to the metal center. Ligands modulate the steric and electronic properties of the palladium atom, directly influencing the catalyst's activity, stability, and selectivity. Future research is intensely focused on the rational design of new ligand architectures to overcome existing limitations in catalysis.

A primary research thrust is the development of ligands that can activate traditionally unreactive chemical bonds. For instance, while palladium-catalyzed cross-coupling reactions are well-established, the use of challenging substrates like unactivated aryl chlorides has historically been difficult. acs.org This is because the oxidative addition of a strong C(sp²)–Cl bond to a Pd(0) center is kinetically challenging. acs.org The design of sterically demanding and highly electron-donating ligands, such as bulky biaryl(dialkyl)phosphines and N-heterocyclic carbenes (NHCs), has been instrumental in overcoming this hurdle. acs.orgnih.gov The strong σ-donating character of these ligands increases the electron density on the palladium center, which in turn lowers the energy barrier for the crucial oxidative addition step. acs.orgnih.gov

Another emerging frontier is the use of dual-ligand systems. Research has shown that combining two different ligands, such as a bipyridone derivative and a phosphine (B1218219), can lead to a more active catalytic system than using either ligand alone. uva.es This cooperative effect allows reactions to proceed under milder conditions and can even enable the use of less reactive starting materials. uva.es The development of "pincer" ligands, which bind to the metal center through three points, and mono-N-protected amino acids are also promising areas, offering high stability and control over the catalytic environment. nih.gov

| Ligand Class | Key Characteristics | Impact on Catalysis & Future Goal |

| Bulky Phosphines (e.g., P(t-Bu)₃, DavePhos) | Sterically large and strong electron donors. | Enables the use of unactivated aryl chlorides by promoting oxidative addition and reductive elimination. acs.orgnih.gov Future work aims at expanding the substrate scope further. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust bonds with palladium. | Offer high catalyst stability and efficiency, particularly in cross-coupling reactions. nih.gov Research is focused on tuning the steric and electronic properties for more specialized applications. |

| Dual-Ligand Systems (e.g., bipyridone + PCy₃) | A cooperative system of two distinct ligands. | Achieves higher catalytic activity at lower temperatures. uva.es The goal is to discover new synergistic ligand combinations for a wider range of transformations. |

| Mono-N-protected Amino Acids | Chiral, bidentate ligands. | Provide excellent control in stereoselective C-H functionalization reactions. nih.gov The aim is to develop a broader library of these ligands for asymmetric synthesis. |